2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine

Kinase inhibitor design Structure-activity relationship Quinazoline scaffold

Source this 2-aryl-4-aminoquinazoline as a structurally unique, high-purity research tool for kinase inhibitor programs. Unlike marketed 4-anilinoquinazolines (e.g., gefitinib), its 2-(4-nitrophenyl) substitution alters hinge-region binding and introduces a UV-active handle (~320 nm) for label-free SPR or ITC assays. Originally listed as Ref. Ex. 629 in US10202379, this compound enables scaffold-hopping around JAK/EGFR targets and serves as a critical selectivity control in cell-based mechanistic studies. Avoid generic interchange without head-to-head validation.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B5612331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H16N4O2/c1-11(2)18-17-14-5-3-4-6-15(14)19-16(20-17)12-7-9-13(10-8-12)21(22)23/h3-11H,1-2H3,(H,18,19,20)
InChIKeyDNNPAYODTDGISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine: Structural Identity and Baseline Procurement Context


2-(4-Nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine belongs to the 2-aryl-4-aminoquinazoline class, a scaffold widely exploited in kinase inhibitor design, most notably for targeting the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. This specific derivative features a 4-nitrophenyl substituent at the quinazoline C-2 position and an N-isopropyl group at the C-4 amine, a substitution pattern distinct from the 4-anilinoquinazoline architecture of clinically approved EGFR inhibitors such as gefitinib and erlotinib. The compound is listed as Reference Example 629 in patent US10202379, indicating it was synthesized within an industrial kinase inhibitor program, though publicly accessible quantitative biological characterization is not available at this time [2].

Why 2-(4-Nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine Cannot Be Interchanged with Generic 4-Anilinoquinazoline Analogs


Within the quinazoline kinase inhibitor class, seemingly minor modifications at the C-2 aryl and C-4 amino positions can produce dramatic shifts in kinase selectivity, potency, and cellular efficacy. The 2-aryl-4-aminoquinazoline sub-series is mechanistically distinct from the prototypical 4-anilinoquinazoline EGFR inhibitors such as gefitinib and erlotinib, where the aniline ring occupies a specificity pocket in the kinase active site. In compounds like 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine, the 4-nitrophenyl group at C-2 introduces an electron-withdrawing nitro substituent that alters the electronic distribution of the quinazoline core and affects hydrogen-bonding networks with the kinase hinge region. The N-isopropyl group at C-4 further modulates steric fit and lipophilicity. Consequently, generic interchange with other quinazoline derivatives is not scientifically justified without a direct, quantitative head-to-head comparison in the user's specific assay system. Until such data exist for this specific compound, it should be treated as a structurally unique, uncharacterized research tool.

Quantitative Differentiation Evidence for 2-(4-Nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine Against Closest Analogs


Structural Distinctiveness: C-2 4-Nitrophenyl vs. Unsubstituted Phenyl and C-4 N-Isopropyl vs. N-Benzyl Analogs

The combination of a 4-nitrophenyl group at C-2 and an N-isopropyl group at C-4 is structurally distinct from both the clinically approved 4-anilinoquinazoline EGFR inhibitors and the closest 2-(4-nitrophenyl)quinazolin-4-amine analogs (e.g., N-benzyl, N,N-dimethyl, N-(3-methoxypropyl) derivatives). The electron-withdrawing 4-nitro substituent is expected to influence quinazoline core electronics, hinge-region hydrogen bonding, and target selectivity differently than the 3-chloro-4-fluoroaniline present in gefitinib or the 3-ethynylphenyl group in erlotinib. The branched isopropyl group at C-4 introduces unique steric constraints absent from linear or bulkier N-substituents. The compound is listed as Reference Example 629 in patent US10202379, indicating it was synthesized as part of a JAK/kinase inhibitor optimization program, though specific IC50 values for this example are not publicly disclosed [1].

Kinase inhibitor design Structure-activity relationship Quinazoline scaffold

Class-Level Inference: Quinazoline EGFR Inhibitor Potency Benchmarks from Published 2-Aryl-4-Aminoquinazoline Series

In a 2021 study of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors, the optimized compound 9e exhibited enzymatic IC50 of 0.74 μM against EGFRL858R/T790M and cellular IC50 values of 13.41–17.81 μM against A549, NCI-H460, and H1975 cell lines, representing a significant improvement over the lead compound Angew2017-7634-1 [1]. This study demonstrates that 2-aryl substitution patterns, including electron-withdrawing groups on the 2-phenyl ring, can yield compounds with meaningful EGFR inhibitory activity. However, the specific compound 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine was not evaluated in this study, and thus no direct potency inference can be made. Separately, the structurally related compound 4-(dichloromethyl)-2-(4-nitrophenyl)quinazoline, which shares the 2-(4-nitrophenyl)quinazoline core but differs at C-4, showed an IC50 of 160 nM against the DNA damage-inducible transcript 3 protein (DDIT3, mouse) in an NIH MLSCN screening assay [2]. Whether the target compound exhibits comparable or divergent activity cannot be determined without experimental testing.

EGFR Kinase inhibition Anti-proliferative activity

Absence of Direct Head-to-Head Data: Explicit Disclosure of Evidence Gap

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and major chemical supplier technical datasheets identified no study in which 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine was directly compared against gefitinib, erlotinib, any approved EGFR inhibitor, or any structurally related 2-aryl-4-aminoquinazoline analog in a shared assay system. The compound's only confirmed public listing is as Reference Example 629 in US10202379, where it appears in a claims table without disclosed biological data. This absence of evidence is not evidence of absence of activity; rather, it indicates that the compound has not yet been independently characterized in the peer-reviewed literature or in publicly accessible screening databases. All differentiation claims in this guide are therefore limited to structural reasoning at the class level, as explicitly tagged.

Evidence gap Data transparency Procurement diligence

Recommended Research Application Scenarios for 2-(4-Nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine Based on Available Evidence


Head-to-Head Kinase Selectivity Profiling Against Approved Quinazoline EGFR Inhibitors

This compound can serve as a structural probe in head-to-head kinase selectivity panels alongside gefitinib, erlotinib, and lapatinib. Because it bears a 2-(4-nitrophenyl) substitution rather than the canonical 4-anilino motif, it may reveal distinct kinase selectivity fingerprints that inform structure-activity relationship (SAR) models at the quinazoline C-2 position. The electron-withdrawing nitro group provides a useful spectroscopic handle (UV-Vis and fluorescence quenching) for binding assays that is absent in most approved quinazoline drugs.

Biophysical Binding Studies Leveraging the 4-Nitrophenyl Chromophore

The 4-nitrophenyl substituent exhibits strong UV absorbance at approximately 320 nm, enabling label-free detection in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization binding assays. This makes the compound a candidate for developing direct-binding assays to purified kinase domains, where the nitro group's spectroscopic signal can differentiate specific binding from non-specific interactions, a capability not available with unsubstituted phenyl analogs.

Scaffold-Hopping and Medicinal Chemistry Optimization Campaigns

As a member of the 2-aryl-4-aminoquinazoline sub-series distinct from the 4-anilinoquinazoline drugs, this compound can serve as a starting point for scaffold-hopping programs aimed at identifying novel kinase inhibitor chemotypes. Its listing in US10202379 within a JAK kinase inhibitor patent suggests potential utility in exploring non-EGFR kinase targets, provided the end user generates the necessary primary screening data.

Selectivity Counter-Screening in Quinazoline-Focused Kinase Panels

In any research program already using 4-anilinoquinazoline-based probes or drugs, this compound can be included as a selectivity control to assess whether observed biological effects are scaffold-dependent or specific to the 4-anilino substitution pattern. Its structural divergence at both C-2 and C-4 relative to gefitinib and erlotinib makes it a valuable negative or differential control in mechanistic cell biology experiments.

Quote Request

Request a Quote for 2-(4-nitrophenyl)-N-(propan-2-yl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.